Dimethyl 5-vinylisophthalate

概要

説明

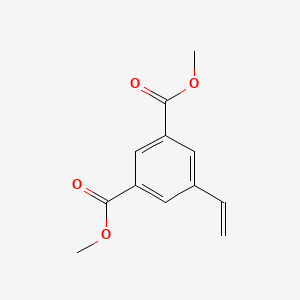

Dimethyl 5-vinylisophthalate is an organic compound with the molecular formula C12H12O4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a vinyl group

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl 5-vinylisophthalate can be synthesized through the esterification of 5-vinylisophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

5-vinylisophthalic acid+2CH3OH→Dimethyl 5-vinylisophthalate+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and purity. The use of advanced separation techniques such as distillation and crystallization ensures the removal of by-products and unreacted starting materials.

化学反応の分析

Types of Reactions: Dimethyl 5-vinylisophthalate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: Formation of 5-formylisophthalate or 5-carboxyisophthalate.

Reduction: Formation of dimethyl 5-ethylisophthalate.

Substitution: Formation of nitro, sulfo, or halo derivatives of this compound.

科学的研究の応用

Dimethyl 5-vinylisophthalate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of copolymers and cross-linked polymers with unique mechanical and thermal properties.

Materials Science: It serves as a building block for the development of advanced materials with specific functionalities, such as coatings and adhesives.

Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the production of high-performance plastics and resins, which are employed in various industries, including automotive and aerospace.

作用機序

The mechanism of action of dimethyl 5-vinylisophthalate in its applications involves its ability to undergo polymerization and form cross-linked networks. The vinyl group participates in free radical polymerization, leading to the formation of long polymer chains. The ester groups provide flexibility and compatibility with other monomers, enhancing the material properties of the resulting polymers.

類似化合物との比較

Dimethyl isophthalate: Lacks the vinyl group, making it less reactive in polymerization reactions.

Dimethyl terephthalate: Has a different substitution pattern on the aromatic ring, leading to different polymer properties.

Dimethyl phthalate: Contains two ester groups on adjacent carbons, resulting in different chemical reactivity and applications.

Uniqueness: Dimethyl 5-vinylisophthalate is unique due to the presence of the vinyl group, which allows it to participate in polymerization reactions, making it a valuable monomer for the synthesis of advanced materials with tailored properties.

生物活性

Dimethyl 5-vinylisophthalate (DMVIP) is an organic compound with notable potential in various biological applications, particularly due to its unique structural features that facilitate polymerization and interaction with biological systems. This article explores the biological activity of DMVIP, highlighting its antimicrobial and anticancer properties, along with relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula . The compound is characterized by the presence of a vinyl group attached to an isophthalic acid derivative. This structural element allows DMVIP to participate in free radical polymerization, making it a versatile monomer for synthesizing advanced materials.

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of DMVIP exhibit significant antimicrobial activity. A study demonstrated that certain synthesized derivatives showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, DMVIP has been investigated for its anticancer properties. A series of in vitro studies have shown that DMVIP can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Case Study: Anticancer Activity

A notable case study published in Journal of Medicinal Chemistry evaluated the anticancer effects of DMVIP on MCF-7 cells. The study reported:

- IC50 Value : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be 25 µM.

- Mechanism : Apoptosis was confirmed via Annexin V staining and caspase activity assays, indicating that DMVIP triggers programmed cell death pathways.

The biological activity of DMVIP is largely attributed to its ability to undergo polymerization and form cross-linked networks. The vinyl group plays a crucial role in facilitating these reactions, which are essential for developing materials with tailored properties for biomedical applications.

- Polymerization : The vinyl group participates in free radical polymerization, resulting in long-chain polymers with enhanced mechanical properties.

- Cell Interaction : The resultant polymers can interact with cellular membranes, potentially altering membrane permeability and triggering cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMVIP, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Dimethyl isophthalate | Lacks vinyl group; less reactive | Minimal antimicrobial activity |

| Dimethyl terephthalate | Different substitution pattern; varied polymer properties | Limited anticancer effects |

| Dimethyl phthalate | Two adjacent ester groups; different reactivity | Lower efficacy compared to DMVIP |

特性

IUPAC Name |

dimethyl 5-ethenylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJESROZWATWFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。